![molecular formula C18H13ClF3N3O2S B2767506 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile CAS No. 251310-64-2](/img/structure/B2767506.png)

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

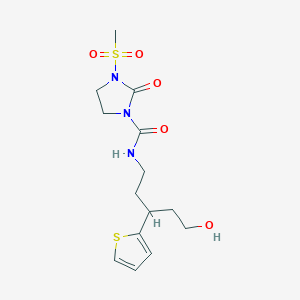

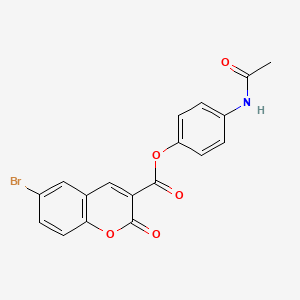

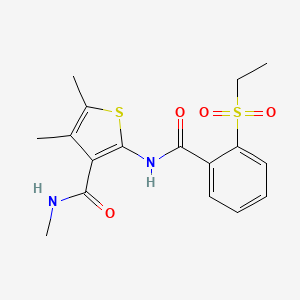

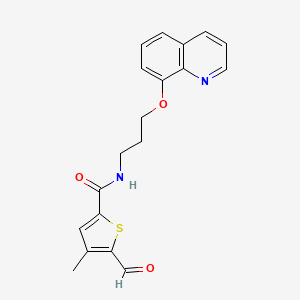

The compound “2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a trifluoromethyl group and a chloro group . This compound also contains a sulfanyl group, an acetyl group, an acrylonitrile group, and a methoxyanilino group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyridine ring provides a planar, aromatic system, while the trifluoromethyl and chloro groups are electron-withdrawing, which can influence the reactivity of the molecule . The sulfanyl group is a good nucleophile and can participate in various reactions .Scientific Research Applications

1. Domino Reactions in Organic Chemistry

Research shows that compounds like 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile can be involved in domino reactions. These reactions are significant for synthesizing functionalized pyridines, which are valuable in medicinal chemistry. For instance, Majee et al. (2017) developed a metal-free approach to synthesize functionalized pyridines, highlighting the utility of such compounds in green chemistry (Majee, Biswas, Mobin, & Samanta, 2017).

2. Applications in Battery Technology

Research by Wang et al. (2018) explored the use of sulfurized polyacrylonitrile (SPAN), a related compound, in lithium-sulfur batteries. This study provides insights into the molecular structure and reaction mechanism, which are crucial for improving battery stability and performance (Wang, Cao, Elia, Wu, Wahyudi, Abou‐hamad, Emwas, Cavallo, Li, & Ming, 2018).

3. Chemical Synthesis and Reactions

Compounds like 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile are integral in various chemical reactions. Kaldrikyan, Minasyan, & Melik-Ogandzanyan (2016) studied the reactions of 1,2,4-triazole-3-thiols, demonstrating the wide range of possible chemical transformations and syntheses involving similar compounds (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

4. Forensic Analysis

In forensic science, the analysis of materials like polyacrylonitrile-based fibers, which are related to the compound , plays a vital role. For example, Causin et al. (2006) used pyrolysis/gas chromatography/mass spectrometry for the differentiation of polyacrylonitrile-based fibers, showcasing the importance of such compounds in forensic investigations (Causin, Marega, Schiavone, Della Guardia, & Marigo, 2006).

5. Polymerization Studies

Studies on the polymerization of related nitrile compounds provide insights into material science and industrial applications. For instance, Shono, Mori, & Shinra (1970) investigated the polymerization of acrylonitrile catalyzed by nickel chelates, revealing the potential of such reactions in developing new materials (Shono, Mori, & Shinra, 1970).

Safety And Hazards

Based on a similar compound, “[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride”, it can cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name |

(2Z)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-[(3-methoxyanilino)methylidene]-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2S/c1-27-14-4-2-3-13(6-14)24-8-11(7-23)16(26)10-28-17-15(19)5-12(9-25-17)18(20,21)22/h2-6,8-9,24H,10H2,1H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRIWWMJQFQTJD-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(/C#N)\C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)

![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)